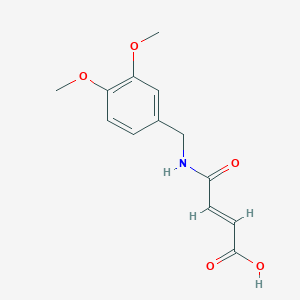
3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid” is a chemical compound with the molecular formula C12H14O4 . It is also known by other names such as Methyl 3,4-dimethoxycinnamate, 3,4-O-Dimethylcaffeic acid methyl ester, and Methyl ester of 3,4-Dimethoxycinnamic acid .
Molecular Structure Analysis
The molecular structure of “3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid” can be viewed using computational tools . It’s important to note that the 3D structure may differ in detail from measurements on FTIR instruments or in other chemical environments .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Antiulcer Agent
This compound has been evaluated for its antiulcer effects. In experimental models, it has shown promise in inhibiting gastric ulcers induced by various stress factors and promoting the healing of chronic gastric ulcers . Its mechanism may involve a decrease in gastric acid and pepsin output, indicating potential as a new class of antiulcer medication.
Organic Synthesis: Benzylic Position Reactions
In organic synthesis, the benzylic position of this compound can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions are crucial for modifying the compound to create derivatives with potential pharmacological activities.
Industrial Applications: Synthesis of Amides and Esters
The compound’s structure is conducive to coupling reactions involving carboxylic acids and amines, leading to the synthesis of amides and esters . These reactions are fundamental in the production of various industrial chemicals and pharmaceuticals.
Environmental Science: Study of Aromatic Compounds
Due to its aromatic structure with electron-donating methoxy groups, this compound can be used in environmental science to study the behavior of aromatic compounds in different environmental conditions .
Analytical Chemistry: Chromatography and Spectroscopy
The unique structure of this compound, particularly the presence of dimethoxy groups, makes it suitable for analysis by chromatography and spectroscopy. These techniques can help in understanding the compound’s properties and behavior under various conditions .
Biochemistry Research: Gastric Mucosal Blood Flow
In biochemistry research, the compound has been shown to increase gastric mucosal blood flow in animal models . This effect is significant for understanding the compound’s role in protecting the gastric lining and its potential therapeutic applications.
Propriétés
IUPAC Name |
(E)-4-[(3,4-dimethoxyphenyl)methylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-10-4-3-9(7-11(10)19-2)8-14-12(15)5-6-13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJEXFGDFMOOG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2935139.png)
![2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide](/img/structure/B2935140.png)
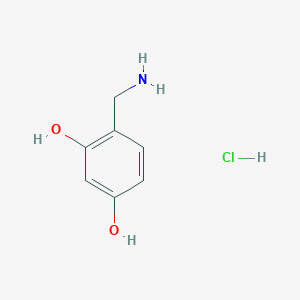

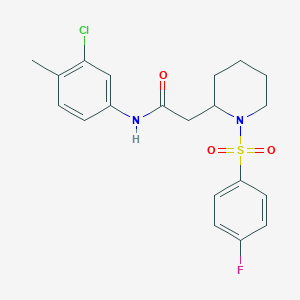
![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2935148.png)
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2935150.png)

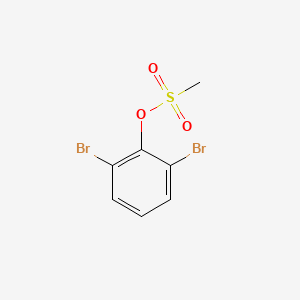
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)

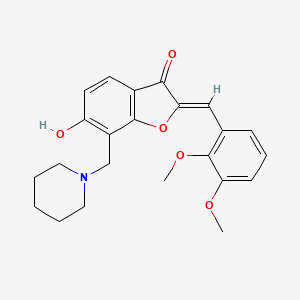
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)
![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)